2-Hydroxy-7,8-dihydro-6H-quinazolin-5-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21599-39-3 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1,6,7,8-tetrahydroquinazoline-2,5-dione |
InChI |
InChI=1S/C8H8N2O2/c11-7-3-1-2-6-5(7)4-9-8(12)10-6/h4H,1-3H2,(H,9,10,12) |
InChI Key |
GKVDLBDKFSAZPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NC(=O)N2)C(=O)C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxy 7,8 Dihydro 6h Quinazolin 5 One and Analogues
Strategic Approaches to the 7,8-Dihydro-6H-quinazolin-5-one Core Synthesis
The construction of the fused pyrimidinone ring system is the cornerstone of synthesizing the target compound. Key strategies focus on forming the dihydropyrimidine (B8664642) ring onto a pre-existing six-membered carbocyclic ketone.
Cyclocondensation Reactions in Dihydroquinazolinone Formation
Cyclocondensation reactions are a foundational method for the synthesis of the dihydroquinazolinone core. These reactions typically involve the formation of the heterocyclic ring in a single step from multiple precursors through the formation of two new bonds. A prominent example of this strategy is the Biginelli reaction and its variations, which condense a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative. wikipedia.orge-journals.inorganic-chemistry.org
For the synthesis of the 7,8-dihydro-6H-quinazolin-5-one core, 1,3-cyclohexanedione (B196179) serves as the β-dicarbonyl component. wikipedia.org The reaction proceeds by condensation of the dione (B5365651) with an aldehyde and a nitrogen-containing component like urea or formamidine (B1211174) hydrochloride. e-journals.innih.gov The initial step is often an acid-catalyzed condensation between the aldehyde and urea to form an acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of 1,3-cyclohexanedione. Subsequent intramolecular cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final 7,8-dihydro-6H-quinazolin-5-one ring system. organic-chemistry.orgillinois.edu Various catalysts, including Brønsted or Lewis acids, can be employed to facilitate this transformation, and in some cases, the reaction can be performed under solvent-free or microwave-assisted conditions to improve yields and reaction times. wikipedia.orge-journals.in
Multicomponent Reaction Protocols for Quinazolinone Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot procedure to form a single product that incorporates the majority of the atoms from the starting materials. e-journals.in The Biginelli reaction, as described above, is a classic example of a three-component MCR used for quinazolinone synthesis. wikipedia.orgorganic-chemistry.org This approach is valued for its operational simplicity, atom economy, and the ability to generate structural diversity rapidly.
Protocols for the synthesis of the 7,8-dihydro-6H-quinazolin-5-one core via MCRs typically involve the reaction of 1,3-cyclohexanedione, a suitable aldehyde, and a source for the N-C-N fragment of the pyrimidine (B1678525) ring, such as urea, thiourea, or guanidine (B92328). e-journals.inresearchgate.net The choice of reactants and conditions can be tailored to produce a variety of substituted analogues. For instance, using substituted benzaldehydes allows for the introduction of various aryl groups at the 4-position of the quinazolinone ring. The reaction conditions for these MCRs are often optimized to be environmentally benign, utilizing water as a solvent or employing catalyst-free protocols under thermal or microwave irradiation. e-journals.innih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| 1,3-Cyclohexanedione | Aromatic Aldehyde | Urea/Thiourea | H₂SO₄ (cat.) / Water | Green chemistry approach, high yields, simple work-up. | nih.gov |
| Cyclohexanone | Aromatic Aldehyde | Urea/Thiourea/Guanidine HCl | Sodium Ethoxide / Ethanol or Solvent-free (Microwave) | Protocol allows for high yields and short reaction times under microwave conditions. | e-journals.inresearchgate.net |
| β-Ketoester | Aldehyde | Urea | Acid (Brønsted or Lewis) | Classical method for dihydropyrimidinones, adaptable for cyclic diones. | wikipedia.orgorganic-chemistry.org |
Regioselective Synthetic Pathways to 2-Substituted Quinazolin-5-ones
Regioselectivity becomes crucial when synthesizing substituted quinazolinones, as the precursors can potentially react to form multiple constitutional isomers. In the context of the 7,8-dihydro-6H-quinazolin-5-one core, regioselectivity is primarily controlled by the inherent reactivity of the starting materials, specifically the non-symmetrical nature of the intermediates formed during cyclization.
For example, in the synthesis of fused quinazolinone systems, electrophilic cyclization can proceed to yield either angular or linear annulated products. The outcome is often dictated by the nature of the electrophile and the nucleophilicity of the different nitrogen atoms within the quinazolinone precursor. researchgate.net While direct studies on the regioselective synthesis of 2-substituted-7,8-dihydro-6H-quinazolin-5-ones are specific, the principles can be inferred from related systems. The formation of a single regioisomer during the cyclocondensation of 1,3-cyclohexanedione is generally assured due to the symmetry of the dione. However, if a substituted 1,3-cyclohexanedione were used, the initial condensation with the aldehyde-urea adduct could occur at either of the two α-carbons, potentially leading to a mixture of products unless one position is sterically or electronically favored. Careful selection of catalysts and reaction conditions is paramount to directing the reaction toward the desired regioisomer.
Introduction and Modification of the 2-Hydroxyl Moiety
The 2-hydroxyl group of the target compound exists in tautomeric equilibrium with its 2-oxo form (a cyclic amide or lactam). Synthetic strategies generally target the more stable oxo form. The introduction of this functionality can be achieved either by incorporating the necessary atoms within the precursors or by modifying a pre-formed quinazolinone ring.
Precursor-Based Hydroxyl Group Integration
The most direct method for integrating the 2-hydroxyl (or 2-oxo) moiety is to use a precursor that contains the required N-C=O-N unit. Urea is an ideal and widely used reactant for this purpose in Biginelli-type reactions. wikipedia.orgillinois.edu When 1,3-cyclohexanedione, an aldehyde, and urea undergo cyclocondensation, the urea molecule is incorporated directly into the heterocyclic ring, forming the 2-oxo-dihydropyrimidine structure inherently. This approach is highly efficient as it constructs the core and installs the desired functional group in a single synthetic operation.
Alternatively, formamidine can be used as a precursor in reaction with a β-dicarbonyl compound. researchgate.net The reaction of formamidine hydrochloride with 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione, an activated form of the dione, leads to the formation of the quinazolinone ring. The resulting 2-unsubstituted quinazolinone can then be envisioned to undergo hydrolysis, or the reaction can be carried out in a way that leads to the 2-hydroxy derivative directly, although this pathway is less common than the direct use of urea. The Niementowski quinazoline (B50416) synthesis, which traditionally involves reacting anthranilic acid with formamide, provides a conceptual basis for using C1 feedstocks to form the pyrimidinone ring, which upon reaction with water yields the keto-tautomer. researchgate.netnih.gov
Post-Synthetic Derivatization at Position 2
Another viable strategy involves the synthesis of a quinazolinone derivative with a suitable leaving group or functional group at the 2-position, which can subsequently be converted to the hydroxyl group. This multi-step approach offers flexibility for creating a variety of analogues from a common intermediate.
A common precursor is the 2-amino-7,8-dihydro-6H-quinazolin-5-one. This compound can be synthesized using methods analogous to those for the 2-hydroxy derivative, but by substituting urea with guanidine in the multicomponent reaction. e-journals.in The 2-amino group can then be converted to the 2-hydroxyl (oxo) group via diazotization followed by hydrolysis. This typically involves treating the 2-aminoquinazoline (B112073) with a source of nitrous acid (e.g., sodium nitrite (B80452) in aqueous acid) to form a diazonium salt intermediate, which is then hydrolyzed by water to yield the target 2-hydroxy-quinazolin-5-one. nih.gov
Similarly, a 2-thio-quinazolinone, synthesized using thiourea in a Biginelli-type condensation, can serve as an intermediate. The thio-group can be converted to the oxo group through various methods, such as oxidation followed by hydrolysis or by reaction with alkylating agents followed by displacement with a hydroxide (B78521) source.
Advanced Synthetic Techniques and Catalysis
Recent advancements in synthetic organic chemistry have provided a suite of powerful tools for the construction of quinazolinone derivatives. These methods often offer improvements in terms of reaction time, yield, purity, and environmental impact compared to traditional synthetic routes. Key areas of progress include the use of novel catalysts, energy sources like microwaves, and the implementation of solvent-free reaction conditions.
The use of nanocatalysts has emerged as a promising green approach in the synthesis of quinazolines and their derivatives. tandfonline.com Nanocatalysts offer significant advantages owing to their high surface area-to-volume ratio, which exposes more active sites for reactants, thereby enhancing selectivity and reducing the required amount of catalyst. tandfonline.com
Magnetically separable nanoparticles have garnered particular interest because they combine high catalytic activity with the practical benefit of easy and efficient separation from the reaction medium, contrasting with time- and energy-intensive traditional separation methods. bohrium.combenthamdirect.com Various nanocatalysts have been successfully employed in quinazoline synthesis, including:
Metal-Organic Frameworks (MOFs) : These materials exhibit excellent catalytic activity due to their high porosity and the density of catalytic sites on their large specific surfaces. bohrium.com
Magnetic Nanoparticles : Systems such as CoFe2O4@SiO2–NH2@MOF-5 and polymer-supported magnetic nanoparticles have been utilized as magnetically recoverable nanocatalysts. bohrium.com
Metal Oxide Nanoparticles : Nano-In2O3 has been used as an efficient catalytic system for synthesizing functionalized quinazolines. In one study, the optimal condition for a three-component reaction involving isatoic anhydride, an amine, and an aldehyde was found to be 5.0 mol% of the nano-In2O3 catalyst in a water/ethanol mixture at 80 °C, yielding the desired product in 4 hours.
Solid Acid Nanoparticles : Titanium sulfate (B86663) nanoparticles (SO₄²⁻/TiO₂) have been effectively used as a solid acid catalyst for the synthesis of 2,3-dihydroquinazolinones from isatoic anhydride, aldehydes, and ammonium (B1175870) acetate (B1210297). The catalyst demonstrated high thermal stability and could be recycled and reused multiple times with only a slight decrease in efficiency. jsynthchem.com
These nanocatalyzed methods represent a significant step towards more sustainable and efficient chemical manufacturing processes for biologically important heterocyclic compounds. tandfonline.com
Table 1: Examples of Nanocatalysts in Quinazolinone Synthesis
| Catalyst Type | Specific Example | Reactants | Key Advantages | Reference |
|---|---|---|---|---|
| Solid Acid | SO₄²⁻/TiO₂ nanoparticles | Isatoic anhydride, aldehyde, ammonium acetate | Recyclable, high thermal stability, good to excellent yields | jsynthchem.com |
| Metal Oxide | nano-In₂O₃ | Isatoic anhydride, aniline, benzaldehyde | High efficiency, green solvent system (water/ethanol) | |
| Magnetic | CoFe₂O₄@SiO₂–NH₂@MOF-5 | Not specified | Magnetically recoverable, efficient | bohrium.com |
| Magnetic HAP | Magnetic hydroxyapatite | Isatoic anhydride, aniline, aldehyde | Environmentally sustainable, reusable |
Microwave-assisted organic synthesis has become a popular and powerful technique, offering distinct advantages over conventional heating methods. Reactions conducted under microwave irradiation often proceed much faster, with cleaner reaction profiles and higher yields. rsc.orgsci-hub.cat This technology has been successfully applied to the synthesis of various quinazolinone and dihydroquinazolinone derivatives.
Key features of microwave-assisted synthesis include:
Rapid Reaction Times : Many syntheses that take hours under conventional heating can be completed in minutes using microwave irradiation. sci-hub.cat For example, a multicomponent protocol for synthesizing substituted 3,4-dihydroquinazolinones was noted for being exceptionally fast. rsc.org
Improved Yields : Microwave heating can lead to moderate to excellent yields, often surpassing those of traditional methods. rsc.org A green, one-pot synthesis of quinazolinone inhibitors from 2-aminobenzamide (B116534) derivatives and alcohols using a copper catalyst under microwave irradiation achieved isolated yields of up to 92%. nih.gov
Versatility : The technique is flexible and tolerates a wide variety of functional groups, allowing for the creation of diverse molecular scaffolds. rsc.orgacs.org A novel metal-free, microwave-assisted branching cascade strategy enabled the synthesis of 12 distinct and skeletally diverse polyheterocyclic frameworks embedded with a 3,4-dihydroquinazolinone core in a single step. acs.org
Green Chemistry Alignment : When combined with aqueous media or solvent-free conditions, microwave assistance contributes to developing more environmentally benign protocols. sci-hub.cat
One specific method involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water, which is greatly accelerated by microwave irradiation, affording good to excellent yields within minutes. sci-hub.cat Another approach uses a catalytic amount of antimony(III) chloride (SbCl3) under microwave conditions to achieve the efficient condensation of anthranilic acid with various amides, producing 2-substituted quinazolin-4(3H)-ones in good to excellent yields (65-95%) without a solvent.
The push towards "green chemistry" aims to reduce or eliminate the use of hazardous substances in chemical processes. A key strategy in this endeavor is the development of solvent-free reaction conditions, which minimizes waste, reduces environmental pollution, and can simplify product purification. cdnsciencepub.com
Several successful solvent-free methods for quinazolinone synthesis have been reported:
Catalyst- and Metal-Free Synthesis : An efficient and selective oxidative procedure was developed for synthesizing quinazolinones from readily available o-aminobenzamides and styrenes under metal- and catalyst-free conditions, highlighting sustainable operation and environmental affability. mdpi.com
Solid-State Catalysis : Montmorillonite K-10, an inexpensive and mild clay catalyst, has been used for the solvent-free synthesis of quinazolin-4(3H)-ones from anthranilic acid and various amides under conventional heating. cdnsciencepub.com
Microwave-Assisted Solvent-Free Synthesis : Combining microwave irradiation with solvent-free conditions creates a highly efficient and green synthetic protocol. nih.gov One such method involves the condensation of anthranilic acid or anthranilamide with amides using a catalytic amount of SbCl3 under microwave irradiation, resulting in a clean conversion, high yields, and a simple work-up procedure. Another example is a stainless-steel-driven, oxidant-free synthesis of 2-arylquinazolinones from α-keto acids and 2-aminobenzamides at room temperature. organic-chemistry.org
These solvent-free approaches are not only environmentally friendly but also often prove to be economically advantageous due to reduced solvent costs and simplified processing. cdnsciencepub.com
Scalability and Yield Optimization in 2-Hydroxy-7,8-dihydro-6H-quinazolin-5-one Synthesis
While specific scalability studies for this compound are not extensively detailed in the available literature, principles of yield optimization can be inferred from the synthesis of structurally similar analogues, such as 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and other dihydroquinazolinones.
The synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones has been achieved in good to excellent yields through a one-pot reaction of Morita-Baylis-Hillman adduct acetates, cyclohexane-1,3-diones, and ammonium acetate under solvent-free conditions. researchgate.net A Chinese patent describes the synthesis of various 3-substituted-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one derivatives with reported yields ranging from 55.4% to 91.0%, demonstrating the potential for high-yield production. google.com
Table 2: Reported Yields for Structurally Similar Dihydroquinolin-5-one Analogues
| Compound | Synthetic Method | Yield | Reference |
|---|---|---|---|
| 3-Benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | Baylis-Hillman adduct reaction with 5,5-dimethyl-1,3-cyclohexanedione and ammonium acetate | 80.1% | google.com |
| 3-(4-Fluorobenzyl)-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | Baylis-Hillman adduct reaction with 5,5-dimethyl-1,3-cyclohexanedione and ammonium acetate | 87.4% | google.com |
| 3-(3-Nitrobenzyl)-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | Baylis-Hillman adduct reaction with 5,5-dimethyl-1,3-cyclohexanedione and ammonium acetate | 91.0% | google.com |
| 3-(2-Chlorobenzyl)-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | Baylis-Hillman adduct reaction with 5,5-dimethyl-1,3-cyclohexanedione and ammonium acetate | 85.0% | google.com |
Optimization for the synthesis of this compound would likely involve a multi-parameter approach:
Catalyst Screening : As demonstrated in broader quinazolinone synthesis, the choice of catalyst (e.g., Lewis acids, solid acids, nanocatalysts) is critical. jsynthchem.com Optimization would involve screening various catalysts and their loadings to maximize conversion and minimize side-product formation.
Reaction Conditions : Fine-tuning parameters such as temperature, reaction time, and the mode of heating (conventional vs. microwave) is essential. Microwave-assisted syntheses, for instance, have consistently shown the ability to improve yields and reduce reaction times for related structures. sci-hub.catnih.gov
Stoichiometry of Reactants : Adjusting the molar ratios of the starting materials (e.g., the aminobenzamide precursor, the dione, and the aldehyde/acid component) is a standard practice to drive the reaction to completion and optimize yield.
Solvent and Work-up : For reactions not conducted under solvent-free conditions, the choice of solvent can significantly impact reaction efficiency and yield. sci-hub.cat Furthermore, developing a streamlined and efficient work-up and purification protocol is crucial for achieving high isolated yields, especially on a larger scale.
By systematically applying these optimization principles, drawing on the successful high-yield syntheses of close analogues, it is feasible to develop a scalable and efficient process for the production of this compound.
Chemical Reactivity and Transformations of 2 Hydroxy 7,8 Dihydro 6h Quinazolin 5 One
Electrophilic Reactions on the Quinazolinone Ring System
The benzene (B151609) ring fused to the dihydropyrimidine (B8664642) system is the primary site for electrophilic aromatic substitution. The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the quinazolinone core.
Substituents on an aromatic ring can significantly affect its reactivity towards electrophiles by either donating or withdrawing electron density. libretexts.orgwikipedia.org Electron-donating groups activate the ring, making it more nucleophilic and increasing the reaction rate, while electron-withdrawing groups deactivate the ring. youtube.comyoutube.com These groups also direct incoming electrophiles to specific positions (ortho, para, or meta). wikipedia.org
In the case of 2-Hydroxy-7,8-dihydro-6H-quinazolin-5-one, the aromatic ring is influenced by several factors:
The Hydroxyl Group (in its tautomeric lactam form): The nitrogen atom (N1) and the amide group within the heterocyclic ring act as activating groups. The lone pair of electrons on the nitrogen atom can be donated into the benzene ring through resonance, increasing the electron density, particularly at the ortho and para positions (C-8 and C-6, respectively, relative to the N1-attachment point). This donation stabilizes the cationic intermediate formed during electrophilic attack. youtube.com
The net effect is a balance between the activating influence of the amide nitrogen and the deactivating influence of the rest of the fused ring system. The directing effect of the activating nitrogen atom generally guides incoming electrophiles to the C-6 and C-8 positions.
Direct halogenation is a common electrophilic aromatic substitution reaction. Studies on analogous 2,3-dihydro-4(1H)-quinazolinones have shown that these compounds readily undergo bromination and chlorination, typically without the need for a catalyst. semanticscholar.org The reactions generally yield 6,8-dihalogenated or monohalogenated products, confirming that substitution occurs at the positions activated by the ring nitrogen. semanticscholar.org
For instance, treatment of 2,3-dihydro-4(1H)-quinazolinones with reagents like N-Bromosuccinimide (NBS), Bromine in the presence of triethylamine (B128534) (Br₂/Et₃N), or N-Chlorosuccinimide (NCS) leads to substitution on the aromatic ring. semanticscholar.org The reaction with Br₂/Et₃N can be very rapid, sometimes not requiring heat. semanticscholar.org Chlorination with NCS may result in the formation of both 6-chloro and 8-chloro monosubstituted derivatives. semanticscholar.org
| Halogenating Agent | Substituent Position(s) | Typical Conditions | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | 6-Bromo, 8-Bromo | CHCl₃, Reflux | semanticscholar.org |
| Br₂/Et₃N | 6-Bromo, 8-Bromo | 50 °C, no light | semanticscholar.org |
| N-Chlorosuccinimide (NCS) | 6-Chloro, 8-Chloro | CHCl₃, 68 mM | semanticscholar.org |
Nucleophilic Reactions and Ring Modifications
The quinazolinone scaffold is susceptible to nucleophilic attack at several positions. The electron-deficient nature of the pyrimidine (B1678525) ring makes it a target for various nucleophiles.
The quinazoline (B50416) ring system is known to react with nitrogen-based nucleophiles. For example, chloro-substituted quinazolines undergo nucleophilic aromatic substitution (SNAr) with primary and secondary amines, including anilines and benzylamines, to form 4-aminoquinazoline derivatives. nih.gov While this compound does not have a leaving group at the 4-position, this reactivity highlights the electrophilic nature of this carbon. Reactions with potent nucleophiles like sodamide and hydrazine (B178648) can lead to the introduction of amino and hydrazino groups at the 4-position of the parent quinazoline ring. scispace.com Such reactions often proceed through an intermediate addition product. scispace.com These types of transformations can serve as a basis for further ring modifications and the synthesis of more complex, annulated heterocyclic systems. mdpi.com
The electron-deficient C4 position of the quinazoline nucleus is a primary target for carbon-based nucleophiles. nih.gov Strong nucleophiles such as Grignard reagents and organolithium compounds add across the C=N double bond to yield 4-substituted 3,4-dihydroquinazolines. nih.gov In a notable example of C-C coupling, the quinazoline ring can be attacked by a C-nucleophile like 8-Hydroxy-5-nitroquinoline in the presence of acid to form a stable σ-adduct. researchgate.netresearchgate.net
For this compound, two primary sites exist for carbon-based nucleophile attack:
The C4a-N4 Imine Tautomer: Although the compound exists predominantly in the lactam form, it can tautomerize to a lactim form, or under certain conditions, the C4 position could be susceptible to attack.
The C5-Carbonyl Group: The ketone at the C5 position is a classic electrophilic site for nucleophilic addition by organometallic reagents or enolates, which would lead to the formation of a tertiary alcohol.
Redox Chemistry of the 6H-Quinazolin-5-one Moiety
The quinazolinone ring system is generally stable to many oxidizing and reducing conditions. nih.gov However, specific reagents can selectively transform the molecule.
Reduction: The reduction of the quinazoline system can occur at either the pyrimidine or the benzene portion of the molecule, depending on the reagents and conditions.
Reduction of the Pyrimidine Ring: Catalytic hydrogenation of quinazoline typically results in the reduction of the C=N bond to give 3,4-dihydroquinazoline. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can lead to the formation of 1,2,3,4-tetrahydroquinazoline. scispace.com
Reduction of the Benzene Ring: The aromatic portion can be reduced under more forcing conditions. For instance, using platinum oxide as a catalyst can lead to the reduction of the benzene ring, yielding octahydro-4(1H)-quinazolinones. nih.gov
Reduction of the Carbonyl Group: The C5-ketone is susceptible to reduction by standard agents like NaBH₄ to yield the corresponding secondary alcohol, 2,5-Dihydroxy-5,6,7,8-tetrahydro-quinazoline.
Oxidation: The dihydro-quinazolinone core is relatively stable towards oxidation. Indeed, many synthetic routes to quinazolinones rely on the oxidation of a precursor, such as the tandem oxidative cyclization of alcohols with 2-aminobenzamides, indicating the product's stability under these oxidative conditions. rsc.orgresearchgate.net However, strong oxidizing agents under harsh conditions can lead to ring cleavage. For instance, boiling quinazoline in alkaline potassium permanganate (B83412) (KMnO₄) can yield 3,4-dihydro-4-oxoquinazoline. nih.gov
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | 3,4-Dihydroquinazoline | nih.gov |
| Reduction | LiAlH₄, NaBH₄ | 1,2,3,4-Tetrahydroquinazoline | scispace.com |
| Reduction | H₂, Platinum Oxide | Octahydro-4(1H)-quinazolinone | nih.gov |
| Oxidation | KMnO₄ (alkaline) | 3,4-Dihydro-4-oxoquinazoline | nih.gov |
Selective Reduction Pathways of the Carbonyl Group
The carbonyl group at the 5-position of this compound is part of an α,β-unsaturated ketone system, which presents multiple pathways for reduction. The selectivity of these reductions is highly dependent on the choice of reducing agent and reaction conditions.
Commonly, the reduction of α,β-unsaturated ketones can proceed via two main pathways: 1,2-reduction to yield an allylic alcohol, or 1,4-conjugate addition of a hydride followed by reduction of the resulting ketone to a saturated alcohol.
Hydride Reductions:
Sodium borohydride (NaBH₄) is a widely used reagent for the reduction of ketones. chemrxiv.org In the case of cyclic enones, NaBH₄ can lead to a mixture of the 1,2-reduction product (the allylic alcohol) and the 1,4-reduction product (the saturated alcohol). nih.govresearchgate.net The ratio of these products is influenced by factors such as solvent, temperature, and the presence of additives. For instance, the use of cerium(III) chloride with NaBH₄ (Luche reduction) is known to selectively promote 1,2-reduction, affording the corresponding allylic alcohol.
Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and is also capable of reducing α,β-unsaturated ketones. chemrxiv.org However, it is generally less selective than NaBH₄ and often leads to the complete reduction of the enone system to the saturated alcohol.
Catalytic Hydrogenation:
Catalytic hydrogenation offers another avenue for the reduction of the dihydroquinazolinone core. Depending on the catalyst and reaction conditions, various outcomes are possible. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can reduce both the carbon-carbon double bond and the carbonyl group, typically leading to the formation of the corresponding saturated alcohol. researchgate.net The stereochemistry of the resulting alcohol is influenced by the steric hindrance around the carbonyl group, with the hydride typically adding from the less hindered face.
| Reducing Agent | Typical Product(s) | Selectivity |
| Sodium Borohydride (NaBH₄) | Allylic alcohol and/or saturated alcohol | Condition-dependent |
| NaBH₄ / CeCl₃ (Luche Reduction) | Primarily allylic alcohol | High 1,2-selectivity |
| Lithium Aluminum Hydride (LiAlH₄) | Primarily saturated alcohol | Low selectivity |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Saturated alcohol | Complete reduction |
Oxidative Transformations of the Dihydroquinazolinone Ring
The dihydroquinazolinone ring in this compound is susceptible to oxidative transformations, with the most prominent reaction being aromatization to the corresponding quinazolinone. This dehydrogenation process is a thermodynamically favorable transformation.
Aromatization can be achieved using a variety of oxidizing agents. In related dihydropyrimidine systems, a mild and practical procedure for oxidative dehydrogenation involves the use of catalytic amounts of a copper salt with an oxidant like tert-butylhydroperoxide. nih.gov Other common reagents for the dehydrogenation of similar heterocyclic systems include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and manganese dioxide (MnO₂). dnu.dp.ua
Recent studies have also highlighted the use of photoredox catalysis to drive the aromatization of dihydroquinazolinones. nih.govbeilstein-journals.orgaskiitians.com These methods often utilize the large thermodynamic driving force of aromatization to facilitate other chemical transformations, underscoring the accessibility of the oxidized quinazolinone state.
| Oxidizing Agent/Method | Product | Reaction Type |
| Copper salt / t-BuOOH | 2-Hydroxy-quinazolin-5-one | Catalytic Oxidative Dehydrogenation |
| DDQ | 2-Hydroxy-quinazolin-5-one | Stoichiometric Dehydrogenation |
| MnO₂ | 2-Hydroxy-quinazolin-5-one | Stoichiometric Dehydrogenation |
| Photoredox Catalysis | 2-Hydroxy-quinazolin-5-one | Aromatization |
Cyclization Reactions and Skeletal Rearrangements
The dihydroquinazolinone scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These transformations typically involve the reaction of substituents on the quinazolinone ring rather than a rearrangement of the core structure itself.
For instance, quinazolinone derivatives with appropriate side chains can undergo intramolecular cyclization reactions to form fused polycyclic structures. A notable example is the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, which leads to the formation of a new five-membered ring fused to the quinazolinone core. askiitians.com While not a reaction of the parent this compound, this illustrates the potential for cyclization reactions within this class of compounds.
Skeletal rearrangements of the dihydroquinazolinone ring are not commonly reported in the literature. The core structure is generally stable under a variety of reaction conditions. However, rearrangements in related nitrogen-containing heterocyclic systems, such as quinolines, have been documented, suggesting that under specific, often harsh, conditions, skeletal reorganization could be a possibility, though it is not a characteristic reaction of this scaffold. researchgate.net
Tautomeric Equilibria and Isomerism of this compound
This compound can exist in several tautomeric forms due to the presence of both amide and keto functionalities. Tautomerism is the equilibrium between two or more interconverting constitutional isomers, usually involving the migration of a proton.
Lactam-Lactim Tautomerism:
The 2-hydroxy group within the pyrimidinone ring can undergo lactam-lactim tautomerism. askiitians.comwisdomlib.org This involves the migration of a proton from the hydroxyl group to the nitrogen atom at position 3, or from the nitrogen at position 1 to the carbonyl oxygen. The lactam form is generally the more stable tautomer for 2-pyridone and related heterocyclic systems in aqueous solution. nih.gov Thus, this compound is expected to exist predominantly in its lactam form, which is 2,3-dihydro-4H-quinazoline-2,5(1H,6H)-dione.
Keto-Enol Tautomerism:
The carbonyl group at the 5-position can exhibit keto-enol tautomerism. nih.gov This involves the migration of a proton from the carbon at position 6 to the carbonyl oxygen, resulting in the formation of an enol. The keto form is typically more stable for simple ketones. However, the enol form can be stabilized by factors such as conjugation and intramolecular hydrogen bonding. In the case of this compound, the enol tautomer, 2-hydroxy-5,6-dihydro-8H-quinazolin-5-ol, would benefit from extended conjugation. The position of this equilibrium is also influenced by the solvent. nih.gov
Computational studies on related hydroxyquinolines have been used to determine the relative stabilities of different tautomers in the gas phase and in various solvents, providing valuable insights into the predominant forms. chemrxiv.orgdnu.dp.uabeilstein-journals.org Similar theoretical investigations would be beneficial for a quantitative understanding of the tautomeric equilibria in this compound.
| Tautomerism Type | Equilibrating Structures | Generally Predominant Form |
| Lactam-Lactim | This compound ⇌ 2,3-dihydro-4H-quinazoline-2,5(1H,6H)-dione | Lactam form |
| Keto-Enol | This compound ⇌ 2-hydroxy-5,6-dihydro-8H-quinazolin-5-ol | Keto form |
Structure Activity Relationship Sar Studies of 2 Hydroxy 7,8 Dihydro 6h Quinazolin 5 One Derivatives
Methodological Frameworks for SAR Elucidation
The elucidation of SAR for 2-Hydroxy-7,8-dihydro-6H-quinazolin-5-one derivatives relies on a combination of computational and experimental techniques. A primary approach is Quantitative Structure-Activity Relationship (QSAR) analysis. nih.govnih.gov This computational method establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For quinazolinone derivatives, 2D- and 3D-QSAR models have been developed to predict the cytotoxic activity against various cancer cell lines. researchgate.net These models utilize molecular descriptors that quantify constitutional, topological, and quantum-chemical properties of the molecules to build a predictive model. nih.gov
Molecular docking is another powerful in silico tool used to investigate the binding modes of these derivatives with their biological targets, such as enzymes or receptors. nih.govnih.gov By simulating the interaction between the ligand (the quinazolinone derivative) and the target protein at the atomic level, researchers can gain insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. nih.gov This information is invaluable for designing new compounds with improved affinity and selectivity.
Complementing these computational methods are experimental techniques that involve the synthesis of a library of analogues with systematic structural modifications. The biological activities of these compounds are then evaluated through various in vitro and in vivo assays. The resulting data provides the empirical basis for establishing SAR trends. nih.gov
Influence of the 2-Hydroxyl Group on Biological Profiles
The 2-hydroxyl group of the this compound scaffold is a key determinant of its biological activity, primarily through its ability to act as both a hydrogen bond donor and acceptor. This functionality allows for crucial interactions with biological targets. For instance, in the context of antioxidant activity, the presence of a hydroxyl group on a phenyl ring at the 2-position of a quinazolin-4(3H)-one is a significant contributor to radical scavenging properties. nih.gov Studies have shown that the antioxidant potency is further enhanced by the presence of a second hydroxyl group, particularly in the ortho or para position of the phenyl ring. nih.gov
While direct studies on the 2-hydroxyl group of the parent 7,8-dihydro-6H-quinazolin-5-one are limited, analogous studies on similar quinazolinone cores highlight its importance. For example, the replacement of the hydroxyl group with other functionalities can dramatically alter the biological profile. The ability of the hydroxyl group to participate in hydrogen bonding is often critical for anchoring the molecule within the active site of a target protein.
Impact of Substituents on the Quinazolinone Heterocycle (Positions 2, 3, 4, 6, 8)
The biological activity of the this compound scaffold can be finely tuned by introducing various substituents at different positions on the quinazolinone heterocycle.
Role of Halogen Atoms in Modulating Activity
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) at various positions of the quinazolinone ring system has been shown to significantly modulate biological activity. Halogens can influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its lipophilicity, electronic character, and metabolic stability. For instance, the presence of a chlorine atom at position 7 has been found to be favorable for anticonvulsant activity in some quinazolinone series. nih.gov In other studies, bromine substitution was generally well-tolerated in terms of cytotoxic activity. nih.gov
The position of the halogen is also critical. Structure-activity relationship studies have revealed that the presence of halogen atoms at positions 6 and 8 can enhance the antimicrobial activities of quinazolinone derivatives. rsc.org The specific halogen also plays a role; for example, in some series, fluorine substitution has been shown to be beneficial for anticancer activity.
Effects of Aromatic and Aliphatic Substitutions
Substitutions with aromatic and aliphatic groups at various positions of the quinazolinone core have a profound impact on biological activity.
Position 2: The nature of the substituent at the 2-position is crucial. Aromatic substituents are often preferred over aliphatic ones for certain activities. For example, in a study on 2,3-dihydroquinazolin-4(1H)-ones, aromatic substituents generally led to higher cytotoxic potency compared to their aliphatic counterparts. nih.gov The orientation of the aromatic ring can also be a deciding factor; for instance, a 1-naphthyl group at this position was found to be significantly more potent than a 2-naphthyl group. nih.gov
Position 3: The introduction of different heterocyclic moieties at position 3 has been suggested to increase activity. nih.gov
Stereochemical Considerations in SAR
Stereochemistry plays a vital role in the biological activity of chiral this compound derivatives. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target, which is often a chiral macromolecule like a protein or nucleic acid.
While specific stereochemical studies on the this compound scaffold are not extensively reported in the available literature, the principles of stereospecificity are well-established in medicinal chemistry. For related dihydroquinazolinone structures, asymmetric synthesis methods have been developed to produce enantiomerically pure compounds, allowing for the evaluation of the biological activity of individual enantiomers. researchgate.net It is often observed that one enantiomer is significantly more active than the other, highlighting the importance of a specific stereochemical configuration for optimal target engagement.
Correlation Between Molecular Features and Specific Biological Activities
The molecular features of this compound derivatives are intricately linked to their specific biological activities.
For anticancer activity , several structural motifs have been identified as important. The presence of a 4-anilino group is a well-known feature of many EGFR inhibitors with a quinazoline (B50416) core. In some series of 2,3-dihydroquinazolin-4(1H)-ones, a 1-naphthyl substituent at the 2-position conferred potent sub-micromolar cytotoxicity against a range of cancer cell lines. nih.govrsc.org Furthermore, molecular modeling studies have suggested that these compounds can bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization and leading to cell cycle arrest. rsc.org
In the context of antimicrobial activity , substitutions at positions 2 and 3, along with the presence of halogen atoms at positions 6 and 8, have been shown to be beneficial. rsc.org The presence of a substituted aromatic ring at position 3 and a methyl, amine, or thiol group at position 2 are also considered essential for antimicrobial effects. rsc.org
For antioxidant activity , the key feature is the presence of hydroxyl groups on an aromatic ring at the 2-position. nih.gov The number and relative positions of these hydroxyl groups directly correlate with the radical scavenging ability of the compound. nih.gov Electron-donating groups on the phenyl ring enhance antioxidant activity, while electron-withdrawing groups tend to decrease it.
The following table summarizes the general SAR findings for quinazolinone derivatives, which can be extrapolated to the this compound scaffold:
| Position | Substituent Type | Influence on Biological Activity |
| 2 | Aromatic (e.g., 1-naphthyl) | Generally enhances cytotoxic activity. nih.govrsc.org |
| 2 | Phenyl with hydroxyl groups | Confers antioxidant properties. nih.gov |
| 2 | Methyl, Amine, or Thiol | Considered essential for antimicrobial activity. rsc.org |
| 3 | Heterocyclic moieties | Can increase overall activity. nih.gov |
| 6, 8 | Halogen atoms | Can enhance antimicrobial activity. rsc.org |
| 7 | Chlorine | Favorable for anticonvulsant activity in some series. nih.gov |
Mechanistic Investigations of Biological Activities Mediated by 2 Hydroxy 7,8 Dihydro 6h Quinazolin 5 One Analogues
Antimicrobial Action Mechanisms
Analogues of 2-Hydroxy-7,8-dihydro-6H-quinazolin-5-one have demonstrated a wide spectrum of antimicrobial properties, with distinct mechanisms of action against bacterial and fungal pathogens. nih.gov Structure-activity relationship studies have indicated that substitutions at positions 2 and 3, the presence of a halogen atom at positions 6 and 8, and an amine or substituted amine at the 4th position of the quinazolinone ring can enhance these antimicrobial activities. nih.gov
Antibacterial Mechanisms Against Gram-Positive and Gram-Negative Strains
The antibacterial activity of quinazolinone derivatives is particularly notable against Gram-positive bacteria. nih.govresearchgate.net The proposed mechanisms often involve interaction with the bacterial cell wall and DNA structures. nih.gov A series of 1,3,4-oxadiazole-fused and piperazine-fused quinazoline (B50416) derivatives have shown potent antibacterial activities against several strains of Gram-positive bacteria, including multidrug-resistant clinical isolates. researchgate.net For instance, certain derivatives exhibited significant activity against methicillin-resistant and quinolone-resistant Staphylococcus aureus strains. researchgate.net
Furthermore, specific analogues, namely 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones, have been identified as inhibitors of the expression of streptokinase, a key virulence factor in Group A Streptococcus. researchgate.net This mechanism endows the bacteria with fibrinolytic capabilities, crucial for their dissemination. By inhibiting streptokinase expression, these compounds can mitigate the bacteria's pathogenic potential. Some of these analogues have also shown efficacy against biofilm formation in Staphylococcus aureus, representing another important mode of antibacterial action. researchgate.net
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Quinazoline Derivatives Against Bacterial Strains
Antifungal Mechanisms
The antifungal properties of quinazolinone analogues have also been a subject of investigation. nih.gov Compounds such as furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones have demonstrated promising antifungal activity against a range of fungi, suggesting their potential as lead compounds for developing new antifungal agents. nih.gov While the precise mechanisms are still under investigation, it is believed that, similar to their antibacterial action, they may involve disruption of the fungal cell wall and interference with essential cellular processes. nih.gov
Anticancer and Cytotoxic Mechanisms
Quinazolinone derivatives are recognized for their significant anticancer and cytotoxic effects, which are mediated through various mechanisms, including the inhibition of critical enzymes and interference with key cellular pathways. nih.govnih.gov
Inhibition of Enzyme Targets (e.g., Thymidylate Synthase, PARP, Tyrosine Kinase, Cathepsin)
A primary mechanism of the anticancer activity of these compounds is the inhibition of enzymes vital for cancer cell proliferation and survival. nih.gov
Thymidylate Synthase (TS): Certain quinazolinone derivatives act as nonclassical lipophilic inhibitors of thymidylate synthase. nih.gov This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. By inhibiting TS, these compounds disrupt DNA replication and repair, leading to high cytotoxic activity against tumor cells. nih.gov Compounds with hydroxyl (OH) and carboxylic acid (CO2H) substituents have been found to be particularly effective, suggesting that hydrogen bonding contributes to their inhibitory activity. nih.gov Nolatrexed is an example of a quinazolinone derivative that functions as a thymidylate synthase inhibitor. nih.gov
Poly(ADP-ribose) Polymerase (PARP): PARP is an enzyme family involved in DNA repair, genomic stability, and programmed cell death. Quinazolinone derivatives have been identified as inhibitors of PARP, which can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. nih.govmdpi.com Indole-containing quinazoline derivatives, in particular, have been reported as PARP-1 inhibitors. mdpi.com
Tyrosine Kinases: These enzymes are key components of signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant tyrosine kinase activity is a hallmark of many cancers. Analogues of the quinazolinone scaffold have shown inhibitory effects on tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are pivotal in cancer cell signaling and angiogenesis. nih.gov
Cathepsins: While less commonly cited for this specific scaffold, cathepsins are proteases involved in tumor progression and metastasis. The broader class of quinazoline derivatives has been explored for inhibitory activity against various enzymes, and the potential to target proteases like cathepsins remains an area of interest.
Interference with Cellular Pathways (e.g., Tubulin Binding, Epigenetic Reader Proteins)
Beyond direct enzyme inhibition, quinazolinone analogues can disrupt fundamental cellular processes.
Tubulin Binding: The microtubule network, composed of tubulin polymers, is essential for cell division, intracellular transport, and maintenance of cell shape. Some anticancer agents exert their effects by binding to tubulin, thereby disrupting microtubule dynamics and arresting the cell cycle. Certain quinazolinone derivatives have been designed and synthesized to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.
Epigenetic Reader Proteins: Epigenetic modifications play a crucial role in gene expression and cancer development. Reader proteins recognize these modifications and translate them into cellular responses. While specific studies on this compound targeting epigenetic readers are emerging, the broader quinazoline class has been investigated for its potential to modulate epigenetic pathways, representing a modern approach to anticancer therapy.
Anti-inflammatory Mechanisms
Quinazolinone-based compounds have demonstrated significant anti-inflammatory properties through the modulation of various inflammatory mediators and pathways. ctu.edu.vnresearchgate.net One of the key mechanisms is the inhibition of nitric oxide (NO) production. ctu.edu.vn Overproduction of NO, catalyzed by inducible nitric oxide synthase (iNOS), is a cytotoxic process that contributes to inflammatory diseases. researchgate.net
Thioether-linked hydroxamate/quinazolinone hybrids have been shown to inhibit lipopolysaccharide (LPS)-stimulated NO production in RAW264.7 macrophage cells. ctu.edu.vn Molecular docking studies suggest these compounds exhibit affinity towards several key enzymes involved in inflammation. ctu.edu.vnresearchgate.net These targets include:
5-Lipoxygenase (5-LOX): An enzyme involved in the synthesis of leukotrienes, which are potent inflammatory mediators. ctu.edu.vn
Mitogen-activated protein kinase-activated protein kinase 2 (MK2): A protein kinase involved in inflammatory signaling pathways. ctu.edu.vn
P2Y12 receptor: A receptor that plays a role in platelet activation and inflammation. ctu.edu.vn
15-hydroxyprostaglandin dehydrogenase (15-PGDH): An enzyme that catabolizes prostaglandins, which are key inflammatory molecules. ctu.edu.vn
By interacting with these multiple targets, quinazolinone analogues can effectively suppress inflammatory responses, highlighting their potential as multi-target anti-inflammatory agents. ctu.edu.vnnih.gov
Table 2: Anti-Inflammatory Activity of Thioether-Linked Hydroxamate/Quinazolinone Hybrids
Antioxidant Mechanisms and Free Radical Scavenging
The antioxidant properties of this compound analogues are primarily attributed to their ability to scavenge free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. The core quinazolinone structure, particularly when substituted with electron-donating groups, plays a crucial role in this activity. Investigations into these mechanisms often employ various assays to evaluate the radical-scavenging efficacy of these compounds.
A prevalent method for assessing antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netresearchgate.net In this assay, the antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically. researchgate.netresearchgate.net The effectiveness of quinazolinone analogues in this assay is often quantified by the EC50 or IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
Studies on various quinazolinone derivatives have shown that the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl ring significantly influence their antioxidant capacity. nih.gov These electron-donating groups can enhance the stability of the resulting oxygen-centered radical after the donation of a hydrogen atom, thereby increasing the compound's scavenging ability. nih.gov Conversely, electron-withdrawing groups, such as a nitro group (NO2), tend to decrease the radical-scavenging activity. nih.gov
Other assays used to investigate antioxidant mechanisms include the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, nitric oxide scavenging, and hydrogen peroxide scavenging activity tests. nih.govmdpi.commdpi.com The ABTS assay, similar to the DPPH assay, measures the ability of a compound to neutralize the ABTS radical cation. Nitric oxide scavenging assays assess the compound's ability to inhibit the production of nitric oxide, a reactive nitrogen species that can contribute to oxidative stress. The capacity of these analogues to directly scavenge reactive oxygen species (ROS) like hydrogen peroxide is also a key aspect of their antioxidant mechanism. mdpi.commdpi.com
Computational studies using Density Functional Theory (DFT) have also been employed to understand the antioxidant activity of quinazolinone derivatives. researchgate.net These studies analyze parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap and ionization potential to explain the radical scavenging activity. researchgate.net
Table 1: Antioxidant Activity of Selected Quinazolinone Analogues
| Compound | Assay | Activity (IC50/EC50 in µM) | Reference |
|---|---|---|---|
| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | 7.5 | researchgate.net |
| 2-(2,4-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | 7.4 | researchgate.net |
| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | 7.2 | researchgate.net |
| Pyrogallol derivative of quinazolin-4(3H)-one | ABTS | Lower than Ascorbic Acid | nih.gov |
| Pyrogallol derivative of quinazolin-4(3H)-one | DPPH | Higher than Ascorbic Acid | nih.gov |
This table is interactive. Click on the headers to sort the data.
Other Mechanistic Investigations (e.g., Anticonvulsant, Antihypertensive)
Beyond their antioxidant effects, analogues of this compound have been investigated for other biological activities, notably as anticonvulsant and antihypertensive agents.
Anticonvulsant Mechanisms
The quinazolinone scaffold is a key feature in several compounds exhibiting anticonvulsant properties. Mechanistic studies suggest that these compounds can exert their effects through multiple pathways. One of the primary proposed mechanisms is the positive allosteric modulation of the GABA-A receptor. mdpi.com Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system, and its receptor, GABA-A, is a key target for many anticonvulsant drugs. By binding to an allosteric site on the receptor, these quinazolinone analogues can enhance the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability and suppresses seizure activity. mdpi.com The anticonvulsant activity of some quinazolinones has been shown to be reversed by flumazenil, an antagonist of the benzodiazepine (B76468) binding site on the GABA-A receptor, further supporting this mechanism. mdpi.com
Another identified mechanism for the anticonvulsant activity of some quinazoline-related compounds is the inhibition of carbonic anhydrase II. mdpi.com Inhibition of this enzyme in the brain leads to an increase in the concentration of carbon dioxide, which has been shown to have a positive outcome in the management of epilepsy. mdpi.com
The evaluation of anticonvulsant activity is often conducted using preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. researchgate.netnih.gov The MES model is indicative of a compound's ability to prevent the spread of seizures, while the scPTZ test is a model for absence seizures and reflects a compound's ability to raise the seizure threshold.
Antihypertensive Mechanisms
Several quinazolinone derivatives have demonstrated significant antihypertensive activity. nih.govresearchgate.netwisdomlib.orgnih.govtandfonline.com The primary mechanism of action for many of these compounds is the antagonism of α1-adrenergic receptors. researchgate.net These receptors are located on vascular smooth muscle, and their stimulation by norepinephrine (B1679862) leads to vasoconstriction and an increase in blood pressure. By blocking these receptors, quinazolinone analogues prevent vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure. researchgate.net Prazosin, a well-known antihypertensive drug, is a quinazoline derivative that acts via this mechanism. nih.govresearchgate.net
In vivo studies in animal models are used to screen for antihypertensive effects, where administration of the compounds leads to a hypotensive effect and often produces bradycardia (a slower heart rate). nih.govresearchgate.net The structure-activity relationship is crucial, with the nature of substituents on the quinazoline ring profoundly influencing the hypotensive potency and the duration of action. nih.gov For instance, the combination of the quinazoline core with a piperazine (B1678402) moiety has been a successful strategy in developing potent antihypertensive agents. wisdomlib.org
Table 2: Investigated Biological Activities and Proposed Mechanisms of Quinazolinone Analogues
| Biological Activity | Proposed Mechanism of Action | Key Findings | References |
|---|---|---|---|
| Anticonvulsant | Positive allosteric modulation of the GABA-A receptor. | Some compounds provided 100% protection against PTZ-induced seizures. Activity can be reversed by flumazenil. | mdpi.com |
| Inhibition of carbonic anhydrase II. | Inhibition of brain CA leads to increased CO2 concentration, aiding in epilepsy management. | mdpi.com | |
| Antihypertensive | α1-adrenergic receptor antagonism. | Compounds have shown hypotensive effects and produced bradycardia, with some being more potent than the reference drug Prazosin. | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort the data.
Computational Studies and Molecular Modeling of 2 Hydroxy 7,8 Dihydro 6h Quinazolin 5 One Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its stability and reactivity. These methods have been applied to various quinazoline (B50416) and quinazolinone derivatives to elucidate their electronic structure. nih.govjcchems.com
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net For quinazolinone derivatives, DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G* or 6–31 + G(d, p), are used to optimize molecular geometries and compute a variety of electronic parameters. researchgate.netnih.gov These calculations help in determining properties such as ionization potential, electron affinity, chemical hardness, and softness, which are crucial for predicting the reactivity and kinetic stability of the molecule. nih.gov For instance, thermodynamic properties including total energy (E), enthalpy (H), and Gibbs free energy (G) can be calculated to assess the relative stability of different derivatives. nih.gov The molecular electrostatic potential (MEP) surface can also be generated to identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. acs.orgacs.org
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. nih.gov For a related dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, DFT calculations determined a HOMO-LUMO gap of 4.8208 eV, indicating high molecular stability. nih.gov In studies of other quinazolinone derivatives, the HOMO is often located on the quinazolinone and bromobenzene (B47551) rings, while the LUMO is distributed across the entire molecule. nih.gov
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.4559 | Energy of the outermost electron-donating orbital. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.6351 | Energy of the lowest electron-accepting orbital. |
| HOMO-LUMO Energy Gap | ΔE | 4.8208 | Indicates molecular stability and reactivity. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a 2-Hydroxy-7,8-dihydro-6H-quinazolin-5-one derivative, and a biological target, typically a protein or enzyme. ekb.eg These methods are crucial for understanding the mechanism of action and for structure-based drug design.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ekb.eg Studies on various quinazolinone derivatives have explored their binding affinities and modes with numerous targets, including the Epidermal Growth Factor Receptor (EGFR), STAT3, PARP1, and the main protease of SARS-CoV-2. ekb.egtandfonline.comresearchgate.net The results of these studies are often expressed as a binding energy or docking score (in kcal/mol), where a more negative value indicates a stronger interaction. researchgate.net For example, docking studies of quinazolinone derivatives against EGFR have shown binding scores as high as -9.0 kcal/mol. researchgate.net These simulations reveal key interactions, such as hydrogen bonds and hydrophobic or π-π stacking interactions, that stabilize the ligand-protein complex. researchgate.net
Following docking, MD simulations are often performed to study the dynamic behavior and stability of the ligand-receptor complex over time. tandfonline.com By simulating the movements of atoms over a period (e.g., 100 ns), MD can validate the stability of the binding pose predicted by docking. tandfonline.com Analyses such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to assess the structural stability of the complex and the flexibility of individual residues in the binding pocket, respectively. researchgate.netresearchgate.net These simulations have confirmed stable binding of quinazolinone derivatives to various cancer-related targets, reinforcing their potential as therapeutic agents. researchgate.net
| Derivative Type | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Quinazolin-2,4-dione analog | SARS-CoV-2 Main Protease | -9.6 | ekb.eg |
| Substituted Quinazolin-4(3H)-one | EGFR Tyrosine Kinase | -9.0 | researchgate.net |
| 6-Bromo-quinazoline derivative | EGFR | -6.7 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazolinone derivatives, QSAR studies are employed to predict the cytotoxic or inhibitory activity of novel or yet-to-be-synthesized compounds, thereby accelerating the drug discovery process. nih.govnih.gov
In a QSAR study, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov These can include a wide range of parameters, such as constitutional, functional, and 2D autocorrelation descriptors. nih.gov Statistical methods, like multiple linear regression, are then used to build a model that relates these descriptors to the observed biological activity (e.g., IC50 values). nih.gov
Robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for quinazolinone analogs as EGFR inhibitors. nih.gov These models provide 3D contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties are favorable or unfavorable for activity, offering valuable guidance for designing more potent compounds. nih.gov The statistical significance of these models is validated internally (e.g., using Q²) and externally (e.g., using R²pred) to ensure their predictive power. nih.gov
Conformational Analysis and Stereoelectronic Effects
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a semi-flexible molecule like this compound, the cyclohexenone ring can adopt different conformations, which can influence its ability to bind to a biological target. Theoretical calculations and techniques like X-ray crystallography are used to determine the most stable conformations. scielo.br
Stereoelectronic effects describe how the spatial arrangement of orbitals influences the properties and reactivity of a molecule. baranlab.orgwikipedia.org These effects arise from stabilizing interactions between filled and empty orbitals that are dependent on their relative orientation. baranlab.orgwikipedia.org In quinazolinone systems, tautomerism between lactam and lactim forms is a key stereoelectronic consideration. nih.gov The equilibrium between these forms can be influenced by solvent polarity and the nature of substituents, which in turn affects the molecule's reactivity. nih.govnih.gov For example, the presence of substituents on the pyrimidine (B1678525) ring can alter its electronic properties and reactivity through extended tautomeric effects. nih.gov Understanding these effects is crucial for predicting reaction outcomes and designing molecules with specific electronic properties for optimal biological interactions.
Derivatization and Analogue Design Strategies for Enhanced Biological Profiles
Rational Design of Novel 2-Hydroxy-7,8-dihydro-6H-quinazolin-5-one Derivatives
Rational drug design leverages the understanding of a biological target's structure and the mechanism of action to create specific and potent inhibitors. For the this compound scaffold, this involves the strategic modification of various positions on the quinazolinone ring system to optimize interactions with target enzymes or receptors.
Structure-Activity Relationship (SAR) Studies: A cornerstone of rational design is the systematic investigation of structure-activity relationships. SAR studies on the broader quinazolinone class have revealed critical insights. For instance, substitutions at the C2 and N3 positions of the quinazolinone ring are frequently essential for biological activity. nih.gov The introduction of different aryl groups, alkyl chains, or heterocyclic moieties at these positions can dramatically influence a compound's potency and selectivity. nih.govmdpi.com For example, in a series of quinazolinone derivatives designed as EGFR inhibitors, the nature of the substituent on the N3-phenyl ring and the group at the C2-position were critical for activity, with compound 6d showing potent EGFR inhibition (IC₅₀ = 0.069 µM) and superior antiproliferative activity against the NCI-H460 lung cancer cell line (GI₅₀ = 0.789 µM). nih.gov
Molecular Hybridization: This strategy involves covalently linking two or more pharmacophores to create a single hybrid molecule with the potential for enhanced affinity, dual-target activity, or an improved pharmacological profile. nih.govnih.gov The this compound core can be hybridized with other known bioactive scaffolds such as indoles, oxadiazoles, or thiazolidinones. nih.gov This approach aims to synergize the biological activities of the individual components, potentially overcoming drug resistance or engaging multiple pathological pathways simultaneously. nih.govnih.gov
The table below illustrates how rational modifications of the quinazolinone scaffold impact biological activity, drawing from studies on various derivatives.
| Compound ID | Core Structure Modification | Biological Target/Assay | Activity (IC₅₀/GI₅₀) |
| 6d | 2-(hydrazinyl)-3-(4-chlorophenyl) quinazolinone derivative | EGFR Inhibition | IC₅₀ = 0.069 µM |
| 25 | 6-methyl-2-(3-bromophenyl) quinazolin-4-one | CDK9 Inhibition | IC₅₀ = 0.142 µM |
| 7n | Hydrazone derivative of quinazolinone | A549 cell line (Antitumor) | IC₅₀ = 7.36 µmol L⁻¹ |
| 21e | 2-(2,3-dihydroxyphenyl) quinazolin-4(3H)-one | Antioxidant (ABTS assay) | TEAC = 4.41 |
| 3e | 2-(benzylidene-hydrazinyl)-3-phenyl quinazolinone derivative | Antiproliferative | - |
Data sourced from studies on various quinazolinone derivatives to illustrate design principles. nih.govrsc.orgmdpi.com
Exploration of Fusion and Annulation Strategies
Fusion and annulation strategies involve the construction of additional rings onto the primary quinazolinone framework. This creates more rigid, conformationally constrained, and structurally complex polycyclic systems, which can lead to improved binding affinity and specificity for biological targets. rsc.orgrsc.org These strategies are pivotal in synthesizing novel heterocyclic systems with unique pharmacological properties.
Synthesis of Fused Systems: A variety of synthetic methods are employed to achieve ring fusion. These include intramolecular cyclizations, transition-metal-catalyzed reactions, and multi-component reactions. rsc.orgnih.govresearchgate.net For example, pyrrolo[1,2-a]quinazolinones and indolo[1,2-a]quinazolinones are classes of fused quinazolines that have been synthesized and investigated for their biological potential. mdpi.com The synthesis of these fused systems often starts with a pre-functionalized quinazolinone that undergoes a subsequent ring-closing reaction. Palladium-catalyzed C-H bond activation and annulation is another powerful tool, allowing for the fusion of aromatic or heterocyclic rings to the quinazolinone core. nih.gov
Annulation Reactions: Annulation involves the formation of a new ring through a sequence of reactions where two new bonds are formed. Copper-mediated tandem C(sp²)-H amination and annulation of benzamides and amidines represents an efficient route to construct the quinazolin-4(1H)-one framework itself, which can then be a precursor for further fusion. rsc.org Similarly, various substrates such as benzaldehydes, alcohols, and isocyanides can be used for the annulation of 2-aminobenzamides to build the quinazolinone ring system. researchgate.net These foundational methods are crucial for creating the initial scaffold before more complex fusion strategies are applied.
Recent synthetic advances in this area include:
Radical-Initiated Cyclization: Using radical precursors to initiate intramolecular cyclization of alkene-tethered quinazolinones to form five- or six-membered fused rings. rsc.orgresearchgate.net
Dehydrogenative Cross-Coupling: An effective method for constructing C-C and C-N bonds to form fused systems under relatively mild conditions. rsc.org
Multi-component Reactions: Condensing 2-aminobenzamides with aldehydes or other reagents to build complex fused structures like quinazolino[3,4-a]quinazolinones in a stepwise, controlled manner. nih.gov
Combinatorial Chemistry and Library Synthesis for Quinazolinone Analogues
Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of structurally diverse molecules, known as a chemical library. nih.gov This high-throughput approach is invaluable for discovering new lead compounds and for efficiently exploring the structure-activity relationships of a given scaffold like this compound.
Solid-Phase Synthesis: A key technology in combinatorial chemistry is solid-phase synthesis, where molecules are built on a solid support or resin. This technique simplifies the purification process, as excess reagents and by-products can be washed away, and allows for the automation of synthetic steps. benthamscience.com Several solid-phase methods have been developed for the synthesis of quinazolinone derivatives. For instance, a resin-bound amine can be converted to a pseudourea and then condensed with various isatoic anhydrides to yield a library of 2-amino-4(1H)-quinazolinones. acs.org This approach allows for the introduction of diversity at multiple points of the quinazolinone scaffold.
Library Design and Synthesis: The design of a combinatorial library is crucial for its success. Libraries can be designed to maximize structural diversity or to be focused around a known active compound. Multi-component reactions (MCRs) are particularly well-suited for library synthesis due to their efficiency in generating complexity in a single step. For example, a three-component condensation of an aldehyde, a cyclic β-diketone, and an aminoazole (like 2-aminobenzimidazole) can rapidly generate libraries of fused quinazolinone systems. researchgate.net The Niementowski quinazoline (B50416) synthesis, a three-component reaction involving aminobenzoic acids, primary amines, and carboxylic acids, has been used to create vast virtual libraries containing millions of potential compounds for in silico screening. researchgate.net
Once synthesized, these libraries are subjected to high-throughput screening (HTS) to identify "hits"—compounds that exhibit activity against a specific biological target. nih.govmdpi.com This combination of large-scale synthesis and rapid screening accelerates the drug discovery process, enabling the efficient exploration of the chemical space around the quinazolinone core. nih.govmanmiljournal.ru
Future Research Directions and Translational Perspectives for 2 Hydroxy 7,8 Dihydro 6h Quinazolin 5 One
Emerging Synthetic Methodologies and Sustainable Synthesis
The development of novel synthetic routes for quinazolinone derivatives is a key area of future research, with an emphasis on efficiency, sustainability, and molecular diversity. Traditional methods are being supplanted by modern strategies that offer milder reaction conditions, higher yields, and easier workups. nih.govmdpi.com
One promising approach involves the use of α-aminoamidines for the synthesis of 5,6,7,8-tetrahydroquinazolines. This method is characterized by its excellent yields and mild conditions, representing an advancement over existing procedures. nih.gov Additionally, one-pot synthesis procedures are emerging as a highly efficient and sustainable strategy for preparing novel bioactive quinazoline (B50416) compounds. mdpi.com These methods, which can include microwave-assisted techniques, often reduce reaction times and improve yields compared to traditional condensation reactions. nih.gov
Sustainable or "green" chemistry principles are increasingly being integrated into synthetic design. mdpi.com This includes the development of eco-friendly, multi-component strategies that maximize atom economy and minimize waste. frontiersin.org An example is the synthesis of novel sugar-derived dihydro-quinazolino[4,3-b]quinazolin-8-ones through an efficient and practical one-pot method, highlighting the move towards creating complex hybrid molecules with high purity and good yields. researchgate.net The exploration of novel catalysts, such as copper(I) iodide (CuI), is also opening new avenues for constructing complex quinazolinone-based scaffolds. researchgate.net
Identification of Novel Molecular Targets for Quinazolinone Derivatives
While the anticancer properties of quinazolinone derivatives are well-documented, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR), future research is aimed at identifying a broader range of molecular targets to treat various diseases. frontiersin.orgnih.gov This expansion of scope promises to unlock the full therapeutic potential of this versatile chemical scaffold.
Computational and biological screening has identified several novel targets beyond cancer. For instance, specific quinazolinone derivatives have been investigated for their potential to treat:
Osteoarthritis , by inhibiting Matrix Metalloproteinase-13 (MMP-13). nih.gov
Inflammatory conditions , by targeting the Cyclooxygenase-2 (COX-2) enzyme. benthamdirect.com
Atherosclerosis , by up-regulating the ATP-binding cassette transporter A1 (ABCA1), which plays a role in preventing foam cell formation. nih.gov
Diabetes , through the inhibition of enzymes like alpha-glucosidase and β-glucosidase. nih.govwisdomlib.org
Tuberculosis , by showing high binding affinity towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK). nih.gov
Furthermore, the quinazolinone core is being explored for its potential in treating neurological disorders, with studies demonstrating anticonvulsant activities. wisdomlib.org This diversification of targets highlights the broad therapeutic applicability of quinazolinone derivatives. wisdomlib.orgnih.gov
Development of Advanced Computational Models for Predictive Research
Computational chemistry has become an indispensable tool in the discovery and optimization of new quinazolinone derivatives. researchgate.net Advanced computational models are being developed to accelerate the drug discovery process by predicting biological activities and optimizing molecular structures before synthesis.
Key computational techniques employed in quinazolinone research include:
3D-Quantitative Structure-Activity Relationship (3D-QSAR) : Models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to establish reliable relationships between the 3D structure of quinazolinone derivatives and their biological activity. frontiersin.orgnih.govmdpi.com These models generate contour maps that identify key structural features responsible for potency, guiding the design of new, more effective compounds. nih.govmdpi.com
Molecular Docking : This technique predicts the preferred orientation and binding affinity of a molecule to a specific target protein. nih.govresearchgate.net It has been instrumental in understanding how quinazolinone derivatives interact with the active sites of targets like EGFR and COX-2, revealing critical amino acid interactions. nih.govbenthamdirect.com
Molecular Dynamics (MD) Simulations : MD simulations are used to analyze the physical movements of atoms and molecules, providing insights into the stability and dynamics of the ligand-receptor complex over time. nih.gov
These computational approaches have proven valuable in designing novel inhibitors for targets such as MMP-13, EGFR, and CDK2/cyclin A, demonstrating their power in modern drug development. nih.govmdpi.com
Integration with Chemical Biology and Systems Biology Approaches
Future research will increasingly integrate chemical biology and systems biology approaches to gain a more holistic understanding of how quinazolinone derivatives function in complex biological systems. This moves beyond a single-target focus to explore the broader impact on cellular pathways and networks.
A chemical biology approach involves using small molecules, such as 2-Hydroxy-7,8-dihydro-6H-quinazolin-5-one derivatives, as probes to dissect biological processes. By designing and synthesizing specific inhibitors, researchers can modulate the function of individual proteins and observe the downstream effects on cellular behavior. The identification of specific enzyme inhibitors for targets like MMP-13 and COX-2 is a prime example of this approach in action. nih.govbenthamdirect.com
Systems biology perspectives will complement this by elucidating the compound's mechanism of action within a larger network. For instance, mechanism studies on derivatives that up-regulate ABCA1 revealed that they act by targeting the LXR-involved pathway. nih.gov This demonstrates how inhibiting or activating one protein can have cascading effects throughout an entire signaling pathway. Understanding these network-level effects is crucial for predicting both therapeutic efficacy and potential off-target effects, leading to the development of safer and more effective drugs.
Exploration of Untapped Reactivity Profiles for Functionalization
A significant frontier in quinazolinone chemistry is the exploration of novel reactivity to enable new methods for functionalization. The core structure of this compound presents unique opportunities for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening.
Recent research has uncovered an autoinductive autocatalytic platform using pro-aromatic dihydroquinazolinones (DHQZs). acs.org This system enables photochemical radical generation without an external initiator, facilitating a range of chemical modifications. This platform can be used for Giese-type acylation and alkylation, as well as Minisci reactions, to forge new carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-sulfur (C-S), and carbon-selenium (C-Se) bonds under mild conditions. acs.org
Furthermore, the inherent chemical properties of the quinazolinone scaffold, such as tautomeric interactions, can enhance the reactivity of substituted derivatives, providing further avenues for functionalization. nih.gov The strategic placement of protecting groups that can be easily cleaved also opens up subsequent opportunities for modification, allowing for the late-stage diversification of complex molecules. nih.gov These emerging strategies for functionalization are critical for systematically exploring the structure-activity relationships of quinazolinone derivatives and developing compounds with optimized pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
